1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a 2,2-di(furan-2-yl)ethyl substituent. While specific data on this compound are absent in the provided evidence, its structural features suggest similarities to other fluorinated and heterocyclic urea derivatives. The 4-fluorobenzyl group is common in bioactive molecules due to its metabolic stability and lipophilicity, while the di(furan-2-yl)ethyl moiety may influence electronic and steric properties.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIVXHLTLAWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea can be represented as follows:
Research indicates that compounds similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of furan and urea moieties suggests potential interactions with biological macromolecules, facilitating their role in therapeutic applications.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | U-87 | 5.0 | Apoptosis induction |
| 2 | MDA-MB-231 | 7.5 | Cell cycle arrest |
| 3 | A549 | 3.0 | Inhibition of proliferation |
These findings suggest that the compound may exhibit similar anticancer effects through mechanisms such as apoptosis and cell cycle modulation.
Antioxidant Activity
The antioxidant capacity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals was assessed using standard assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 10.0 |
| FRAP | 15.0 |
These results indicate that the compound possesses notable antioxidant properties that could contribute to its therapeutic efficacy.
Case Studies
A recent study focused on the synthesis and biological evaluation of related urea derivatives demonstrated their potential as anticancer agents. The study highlighted the structure-activity relationship (SAR), showing that modifications in the furan and benzyl groups significantly influenced biological activity.
Example Case Study
In one case study, researchers synthesized a series of urea derivatives and tested them against breast cancer cell lines. The results indicated that compounds with a fluorobenzyl substitution exhibited enhanced cytotoxicity compared to non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in increasing the potency of these compounds.
Comparison with Similar Compounds
Ureas with 4-Fluorobenzyl Substituents
Several compounds in the evidence share the 4-fluorobenzyl group, a key pharmacophore:
- 1-(4-Fluorobenzyl)-3-(5-nitropyridin-2-yl)urea (): Substituents: 4-Fluorobenzyl (R1), 5-nitropyridin-2-yl (R2). Properties: Melting point 207–209°C, HPLC retention time 6.3 min. Comparison: The nitropyridine substituent increases polarity compared to the target compound’s di(furan) group, likely improving crystallinity (higher melting point).
- 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)urea (BP 3125, ): Substituents: 4-Fluorobenzyl (R1), 4-isobutoxybenzyl (R2). Properties: No melting point data, but the isobutoxy group adds hydrophobicity. Comparison: The bulky isobutoxybenzyl group may reduce solubility compared to the target compound’s furan-based substituents .
1-(4-Fluorobenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea () :
Ureas with Furan-Containing Substituents
Furan rings are electron-rich and may influence binding or solubility:
- 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b, ): Substituents: Adamantylmethyl (R1), thioethyl-linked dimethylaminomethylfuran (R2). Properties: High yield (94%), HRMS-confirmed molecular weight 406.25 g/mol. Comparison: The thioethyl linker and dimethylamino group enhance solubility relative to the target compound’s di(furan)ethyl chain .
Other Fluorinated Urea Derivatives
- 1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea (): Substituents: 2-Fluorobenzoyl (R1), 4-chlorophenyl (R2).
1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea () :
Research Implications and Gaps
- Electronic Effects : The di(furan)ethyl group in the target compound likely reduces crystallinity (lower melting point) compared to nitropyridine derivatives.
- Solubility : Furan-containing compounds (e.g., ) show tunable solubility via linkers, whereas the target’s direct di(furan) chain may limit this.
- However, the absence of direct activity data for the target compound necessitates further study.
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. Key steps include coupling 4-fluorobenzylamine with a di(furan-2-yl)ethyl isocyanate intermediate. Yield optimization can be achieved by:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Catalytic bases like triethylamine to enhance reactivity of intermediates .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Essential methods include:
- NMR Spectroscopy : Confirm regiochemistry of the urea bond and furan substituents via H and C NMR .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns .
Advanced Research Questions
Q. How does the compound’s stability vary under physiological conditions, and what strategies mitigate degradation?
Stability studies should test:
- pH Sensitivity : Use buffered solutions (pH 2–9) to evaluate urea bond hydrolysis. Fluorinated aryl groups may enhance stability at neutral pH .
- Temperature Effects : Accelerated degradation studies (40–60°C) under controlled humidity .
- Light Exposure : Monitor photodegradation via UV-Vis spectroscopy, particularly for the furan moieties .
Q. What mechanistic hypotheses explain its biological activity, and how can they be validated experimentally?
Hypothesized mechanisms include:
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays .
- Receptor Binding : Perform molecular docking studies with fluorobenzyl and furan groups as key pharmacophores . Validation requires:
- In Vitro Assays : Dose-response curves (IC) in cell lines expressing target proteins .
- Orthogonal Techniques : Surface plasmon resonance (SPR) for binding affinity measurements .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from:
- Metabolic Instability : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) .
- Bioavailability Issues : Modify formulation (e.g., liposomal encapsulation) or introduce prodrug strategies .
- Off-Target Effects : Employ CRISPR-Cas9 knockout models to isolate target-specific pathways .
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) for selective coupling reactions .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Vary substituents on the fluorobenzyl and furan groups (e.g., electron-withdrawing vs. donating) .
- Biological Profiling : Test analogs in parallel against primary and secondary targets to identify critical functional groups .
- Computational Modeling : QSAR models using DFT calculations to predict electronic effects on activity .
Data Interpretation and Reproducibility
Q. What are common pitfalls in interpreting spectroscopic data for this compound?
- Overlapping Signals : Use 2D NMR (e.g., COSY, HSQC) to resolve complex H splitting patterns .
- Impurity Artifacts : Cross-validate MS and HPLC data to distinguish degradation products from synthetic intermediates .
Q. How can batch-to-batch variability in biological assays be minimized?
- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Internal Controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
